Computed Lipophilicity Advantage Over Simpler N-Alkyl Congeners
The target compound exhibits significantly higher computed lipophilicity (XLogP3-AA = 3.9) compared to the unsubstituted N-H precursor 2-aminobenzyl alcohol (XLogP3 ≈ 1.0–1.3) and is expected to substantially exceed the logP of other simpler N-alkyl analogs such as 2-(isopropylamino)benzyl alcohol (estimated XLogP3 ≈ 2.3–2.6, not experimentally confirmed for this comparator). The higher logP is driven by the extended branched alkyl chain [1].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 2-aminobenzyl alcohol (XLogP3 estimated 1.0–1.3); 2-(isopropylamino)benzyl alcohol (estimated XLogP3 2.3–2.6, no direct experimental value available) |
| Quantified Difference | Target logP exceeds the baseline unsubstituted analog by approximately 2.6–2.9 log units |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1] |
Why This Matters
This quantitative divergence in lipophilicity directly impacts membrane permeability and pharmacokinetic partitioning in cell-based assays, making the target compound preferable when higher logP is required in a structural series.
- [1] PubChem Compound Summary for CID 43790522, {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol, Computed Properties section. View Source
